molecular formula C4H8ClNO2 B14280060 Amino but-2-enoate;hydrochloride CAS No. 122890-48-6

Amino but-2-enoate;hydrochloride

Cat. No.: B14280060
CAS No.: 122890-48-6
M. Wt: 137.56 g/mol
InChI Key: YJLYLNYKWYKXEM-UHFFFAOYSA-N
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Description

Amino but-2-enoate;hydrochloride is a chemical compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an amino group and a but-2-enoate moiety, combined with a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino but-2-enoate;hydrochloride typically involves the reaction of but-2-enoic acid with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The resulting amino but-2-enoate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as purification and crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Amino but-2-enoate;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Amino but-2-enoate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of amino but-2-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in various biochemical reactions, including the formation of Schiff bases with aldehydes and ketones. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Aminoethyl methacrylate hydrochloride: Another amino acid derivative with similar chemical properties.

    2-Amino-3-butenoate: A related compound with a similar structure but different functional groups.

Uniqueness

Amino but-2-enoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

122890-48-6

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

IUPAC Name

amino but-2-enoate;hydrochloride

InChI

InChI=1S/C4H7NO2.ClH/c1-2-3-4(6)7-5;/h2-3H,5H2,1H3;1H

InChI Key

YJLYLNYKWYKXEM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)ON.Cl

Origin of Product

United States

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